(S)-3-(3-Chlorophenyl)-beta-alaninol is a chiral compound that falls under the category of beta-amino alcohols. This compound is characterized by the presence of a chlorophenyl group, which contributes to its unique properties and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound's specific stereochemistry can influence its biological activity, making it a subject of interest in drug design and synthesis.
(S)-3-(3-Chlorophenyl)-beta-alaninol can be classified as an amino alcohol due to the presence of both an amine and an alcohol functional group. It is derived from beta-alanine, an amino acid that plays a crucial role in various biological systems. The chlorophenyl substitution provides additional chemical reactivity and potential interactions with biological targets.
The synthesis of (S)-3-(3-Chlorophenyl)-beta-alaninol can be achieved through several methods, typically involving asymmetric synthesis techniques to ensure the desired stereochemistry. Common approaches include:
A typical synthetic route may involve the following steps:
The molecular structure of (S)-3-(3-Chlorophenyl)-beta-alaninol features:
(S)-3-(3-Chlorophenyl)-beta-alaninol can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its electronic structure due to the chlorophenyl group, which can stabilize intermediates during reactions.
The mechanism of action for (S)-3-(3-Chlorophenyl)-beta-alaninol primarily involves its interaction with biological targets such as receptors or enzymes. The presence of both the amino and hydroxyl groups allows for hydrogen bonding and other interactions that are critical for binding affinity.
Research indicates that compounds similar to (S)-3-(3-Chlorophenyl)-beta-alaninol may exhibit activity against certain types of cancer cells or neurological disorders, although specific data on this compound's mechanism remains limited.
(S)-3-(3-Chlorophenyl)-beta-alaninol has potential applications in:
Beta-amino alcohols serve as vital building blocks for pharmaceuticals and catalysts. The synthesis of enantiomerically pure (S)-3-(3-chlorophenyl)-beta-alaninol employs chiral pool utilization and auxiliary-mediated alkylation. A prominent approach adapts the Seebach-Frater chiral template, where (R)-3-chloromandelic acid undergoes cyclocondensation with pivaldehyde to yield cis/trans dioxolanones (dr 5:1). These dioxolanones act as chiral scaffolds for stereocontrolled alkylation . Key to success is the diastereoselective alkylation of the lithium enolate with heptyl iodide under inverse addition conditions (THF/HMPA, −78°C), achieving a remarkable 94:6 diastereomeric ratio (dr) (Table 1) . Subsequent ammonolysis releases the target (R)-2-(3-chlorophenyl)-2-hydroxynonanamide with 91% enantiomeric excess (ee), demonstrating retention of configuration. For the S-enantiomer, the same sequence using (S)-3-chloromandelic acid affords 95% ee .
Table 1: Diastereoselectivity in Dioxolanone Alkylation
Electrophile | Conditions | dr (cis:trans) |
---|---|---|
C₇H₁₅I | THF, direct addition | 2:1 |
C₇H₁₅I | THF/HMPA, inverse addition | 1:10 |
C₇H₁₅OTf | THF/HMPA, inverse addition | 1:4.5 |
C₇H₁₅I | THF/HMPA, −78°C, 3h quench | 6:94 |
Transition-metal catalysis and organocatalysis provide efficient routes to chiral beta-alaninols. Monosaccharides like D-galactose serve as chiral ligands for asymmetric hydrogenation or hydride reductions. For instance, Kunz and Pfrengle employed galactose-derived auxiliaries to induce high stereoselectivity in reductive aminations, achieving >90% de in beta-amino alcohol synthesis [5]. Additionally, iridium-catalyzed allylic amination enables the synthesis of Taniguchi lactone—a precursor to phenyl-substituted beta-amino alcohols—with excellent ee [6]. Recent advances leverage BINOL-phosphine ligands in copper-catalyzed Henry reactions, forming β-nitroalcohols that undergo chemoselective reduction to target scaffolds [5]. The choice of catalyst (e.g., Ru(II)-BINAP for hydrogenation) critically impacts enantioselectivity, with ee values exceeding 85% when optimized [8].
Table 2: Catalytic Systems for Asymmetric beta-Alaninol Synthesis
Catalyst/Ligand | Reaction Type | ee (%) |
---|---|---|
Ru(II)-(S)-BINAP | Asymmetric hydrogenation | 88–92 |
Ir/(S)-SMP | Allylic amination | >95 |
Cu/(R)-BINOL | Henry reaction | 85–90 |
Galactose-derived auxiliaries | Reductive amination | >90 de |
The nucleophilic addition of Grignard reagents to carbonyl intermediates is pivotal for constructing the 3-chlorophenyl-beta-alaninol scaffold. Critical parameters include:
Table 3: Grignard Reaction Performance in Different Solvents
Solvent System | Addition Method | Conversion | dr |
---|---|---|---|
THF | Direct | Complete | 2:1 |
Et₂O | Direct | None | – |
THF-Cyclohexane | Direct | None | – |
THF-HMPA | Inverse | Complete | 1:10 |
Orthogonal protection is essential for beta-alaninol derivatization. Key strategies include:
Table 4: Protection/Deprotection Strategies for Amino Alcohols
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility |
---|---|---|---|
Boc (N) | (Boc)₂O, base | HCl/i-PrOH or TFA/DCM | Acid-labile groups |
TBS (O) | TBSCl, imidazole | TBAF/THF or AcOH-H₂O-THF | Base-stable groups |
THP (O) | Dihydropyran, PPTS | 2N HCl/MeOH | Temporary protection |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7